Sodium amalgam

Catalog No.
S1506191
CAS No.
11110-52-4
M.F
HgNa
M. Wt
223.58 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sodium amalgam

CAS Number

11110-52-4

Product Name

Sodium amalgam

IUPAC Name

mercury;sodium

Molecular Formula

HgNa

Molecular Weight

223.58 g/mol

InChI

InChI=1S/Hg.Na

InChI Key

MJGFBOZCAJSGQW-UHFFFAOYSA-N

SMILES

[Na].[Hg]

Canonical SMILES

[Na].[Hg]

Chlor-Alkali Process

Preparation of Ferrofluids

Dental Restorations

Monitoring of Organic Compounds

Sodium amalgam, represented by the formula Na(Hg), is an alloy formed between sodium and mercury. This compound is classified as an amalgam, a term that denotes alloys or solutions involving mercury as a significant component. Sodium amalgams are notable for their utility as reducing agents in various

Sodium amalgam is highly reactive and poses significant safety hazards:

  • Toxicity: Both sodium and mercury are toxic. Inhalation of mercury vapor or ingestion of sodium amalgam can be fatal.
  • Reactivity: Reacts violently with water, releasing flammable hydrogen gas and toxic mercury [].
  • Skin and Eye Contact: Can cause severe burns.

  • Reaction with Water: When sodium amalgam is introduced to water, it reacts exothermically to produce hydrogen gas, sodium hydroxide, and mercury. The reaction can be summarized by the equation:
    2NaHg+2H2O2NaOH+2Hg+H22\text{NaHg}+2\text{H}_2\text{O}\rightarrow 2\text{NaOH}+2\text{Hg}+\text{H}_2

This reaction is significant in industrial processes, particularly in the chloralkali process where sodium amalgam is produced as a byproduct .

  • Reduction Reactions: Sodium amalgam serves as a powerful reducing agent in organic chemistry. It can reduce various compounds, such as converting aromatic ketones into alcohols and facilitating the Emde degradation reaction .

Sodium amalgam can be synthesized through several methods:

  • Direct Mixing: The most common method involves dissolving metallic sodium in liquid mercury. This exothermic reaction generates heat and must be conducted under controlled conditions to prevent violent reactions .
  • Chloralkali Process: In industrial settings, sodium amalgam is a byproduct of the electrolysis of brine (sodium chloride solution) using a mercury cathode. Sodium ions produced at the cathode dissolve into the mercury, forming sodium amalgam .
  • Controlled Environment Techniques: Synthesis may also occur under inert atmospheres or using anhydrous solvents to minimize reactions with moisture or air .

Sodium amalgam has diverse applications:

  • Reducing Agent: It is widely used in organic synthesis for reducing various functional groups due to its safer handling properties compared to elemental sodium .
  • Electrochemical Processes: Sodium amalgam plays a crucial role in the chloralkali process for chlorine production and in high-pressure sodium lamps where it helps control electrical characteristics .
  • Analytical Chemistry: It is utilized in laboratories for specific reduction reactions and analytical applications due to its efficacy as a reducing agent .

Studies on sodium amalgam interactions primarily focus on its reactivity with water and organic compounds. The exothermic reaction with water highlights its potential hazards but also underscores its utility in producing hydrogen gas and sodium hydroxide efficiently. Research has also been conducted on its role in reducing various organic compounds, demonstrating its effectiveness compared to other reducing agents .

Sodium amalgam shares similarities with other metal amalgams but exhibits unique properties that distinguish it from these compounds. Here are some comparable compounds:

CompoundCompositionUnique Features
Potassium AmalgamPotassium and MercuryHigher reactivity; used in similar reduction reactions but less stable than sodium amalgam .
Aluminum AmalgamAluminum and MercuryUsed primarily for reduction reactions; less common than sodium amalgam due to environmental concerns .
Ammonium AmalgamAmmonium and MercuryDecomposes readily at room temperature; primarily of historical interest .
Thallium AmalgamThallium and MercuryHas lower freezing point than pure mercury; used in low-temperature thermometers .

Sodium amalgam stands out due to its balance of reactivity and stability, making it suitable for various chemical applications while being safer to handle than elemental sodium.

Early Synthesis and Initial Applications (1860s–Early 20th Century)

The discovery of sodium amalgam dates to 1862, when it was first employed as a reducing agent in organic synthesis. J. Alfred Wanklyn’s 1866 synthesis method marked a turning point, enabling reproducible production by dissolving sodium in mercury under controlled conditions. Early applications focused on its utility in the Emde degradation, a reaction critical for reducing alkaloids, and the Bouveault-Blanc reduction, which converted esters to alcohols.

A key advantage over pure sodium was its moderated reactivity. Sodium amalgam’s aqueous compatibility allowed chemists to perform reductions in water or alcohol, avoiding the violent explosions associated with bulk sodium. For example, in 1869, researchers demonstrated its efficacy in dehalogenating organic compounds while preserving sensitive functional groups. By the early 20th century, sodium amalgam had become a staple in laboratories, as evidenced by its inclusion in standard chemical handbooks like Merck Index.

Industrial and Technological Advancements (Mid-20th Century)

The mid-20th century saw sodium amalgam’s industrial zenith in the chloralkali process, a method for producing chlorine and sodium hydroxide via electrolysis. In mercury-cell electrolysis, sodium ions formed an amalgam at the cathode, which was later reacted with water to yield high-purity NaOH and hydrogen gas:

$$
\text{Na(Hg)} + \text{H}2\text{O} \rightarrow \text{NaOH} + \frac{1}{2}\text{H}2 + \text{Hg}
$$

This process dominated global chlorine production until the 1970s, with plants in the U.S., Europe, and Japan relying on mercury cells. However, environmental concerns emerged as mercury leakage contaminated ecosystems, exemplified by Japan’s Minamata disease tragedy. Despite these issues, the method persisted due to its unmatched sodium hydroxide purity (up to 50% concentration).

Parallel advancements included sodium amalgam’s use in high-pressure sodium lamps, where it regulated electrical conductivity and emitted a characteristic golden-white light. The amalgam’s thermal stability ensured consistent performance at operating temperatures exceeding 360°C.

Modern Relevance in Organic Chemistry and Electrochemical Studies

Today, sodium amalgam remains a niche but vital reagent. Its selectivity in reducing azides to amines—without disrupting protective groups like benzyl or silyl ethers—has been optimized in modern protocols. For example, Lu et al. (2005) demonstrated that Na(Hg) in methanol at -40°C cleanly reduces aryl azides to anilines, preserving adjacent alkynes and nitriles.

Pellet Production Techniques: Oil Bath Droplet Formation

The production of sodium amalgam pellets involves a specialized droplet formation process using an oil bath to ensure uniform size and controlled reactivity. The apparatus consists of a stainless-steel flask with a nitrogen inlet, an alundum thimble with drilled holes, and a paraffin oil bath [1]. Molten sodium amalgam, typically containing 5% sodium by weight, is poured into the preheated thimble, allowing the liquid alloy to flow through 1.5-mm holes into the oil bath below [1]. As the amalgam droplets descend through the oil, they solidify into flat, disk-shaped pellets approximately 2–3 mm in diameter [1].

Key parameters influencing pellet quality include:

ParameterOptimal RangeEffect on Pellet Morphology
Thimble temperature250–300°CPrevents premature solidification
Oil bath height15–18 inchesEnsures complete droplet cooling
Hole diameter1.5 mmAvoids thread-like formations

The nitrogen atmosphere during synthesis prevents oxidation of sodium, while the oil bath quenches the amalgam rapidly to maintain structural integrity [1]. This method produces pellets with consistent surface area-to-volume ratios, crucial for predictable reaction kinetics in reduction processes.

Reaction Kinetics: Exothermic Sodium-Mercury Interactions

The formation of sodium amalgam involves a highly exothermic reaction between elemental sodium and mercury, governed by the thermodynamics of intermetallic compound formation. The enthalpy change during amalgamation derives from two primary contributions:

  • Sodium dissolution: $$ \text{Na(s)} \rightarrow \text{Na(in Hg)} $$

    • Enthalpy of solution: $$ \Delta H_{\text{sol}} = -43.6 \, \text{kJ/mol} $$ [4]
  • Mercury phase changes:

    • Enthalpy of fusion: $$ \Delta H_{\text{fus}} = 2.29 \, \text{kJ/mol} $$ [4]

The overall reaction $$ \text{Na(s)} + \text{Hg(l)} \rightarrow \text{NaHg(s)} $$ releases approximately $$ 64 \, \text{kJ/mol} $$ of heat [4], necessitating careful thermal management. Industrial reactors employ jacketed cooling systems to maintain temperatures below 300°C, preventing mercury vaporization ($$ \Delta H_{\text{vap}} = 59.2 \, \text{kJ/mol} $$) [4]. Reaction rates follow parabolic kinetics due to the formation of a sodium diffusion barrier in the mercury matrix, with complete amalgamation typically achieved within 15–20 minutes under continuous stirring.

Industrial-Scale Production in Chloralkali Processes

The mercury cell chloralkali process remains the primary industrial application of sodium amalgam, accounting for 18% of global chlorine production capacity. The process involves three stages:

  • Electrolysis:

    • At the mercury cathode:
      $$ \text{Na}^+ + e^- \rightarrow \text{Na(in Hg)} $$
    • At the titanium anode:
      $$ 2\text{Cl}^- \rightarrow \text{Cl}_2(g) + 2e^- $$
  • Amalgam decomposition:
    The sodium-mercury alloy reacts with water in a separate reactor:
    $$ 2\text{NaHg} + 2\text{H}2\text{O} \rightarrow 2\text{NaOH} + \text{H}2(g) + 2\text{Hg} $$

Modern plants achieve 95–98% current efficiency by maintaining mercury flow rates of 0.3–0.5 m/s across the cathode surface [2]. The recycled mercury contains less than 0.01% residual sodium, ensuring process continuity while minimizing mercury consumption.

Sodium amalgam serves as an effective reducing agent for the conversion of aromatic ketones to secondary alcohols, representing one of its most significant applications in organic synthesis [1]. The reduction proceeds through electron transfer mechanisms, where sodium amalgam acts as an electron donor to the carbonyl carbon of aromatic ketones [2]. This transformation is particularly useful for synthesizing secondary alcohols from aromatic ketones under mild conditions.

The mechanism involves the transfer of electrons from sodium amalgam to the aromatic ketone, forming a ketyl radical intermediate. This intermediate is subsequently protonated to yield the corresponding secondary alcohol [3]. The reaction typically occurs in aqueous or alcoholic media at room temperature to 50°C, providing excellent yields ranging from 80-95% .

Acetophenone serves as a representative substrate, where sodium amalgam reduction produces 1-phenylethanol in high yield . The reaction demonstrates remarkable selectivity for aromatic ketones over other carbonyl-containing functional groups, making it valuable for synthetic applications requiring chemoselectivity [1].

Table 1: Sodium Amalgam Reduction of Aromatic Ketones

SubstrateProductYield (%)Reaction ConditionsReference
Acetophenone1-Phenylethanol85-90H₂O/EtOH, RT
BenzophenoneDiphenylmethanol80-85H₂O/EtOH, RT [1]
4-Methoxyacetophenone1-(4-Methoxyphenyl)ethanol88-92H₂O/EtOH, RT
4-Chloroacetophenone1-(4-Chlorophenyl)ethanol82-87H₂O/EtOH, RT

The reduction process demonstrates excellent functional group compatibility, tolerating various substituents on the aromatic ring without interference [1]. This selectivity makes sodium amalgam particularly valuable for complex synthetic transformations where other reducing agents might cause unwanted side reactions.

Selective Reduction of Azides to Amines: Functional Group Compatibility

Sodium amalgam exhibits remarkable selectivity in the reduction of azides to amines while preserving a wide range of protecting groups and functional groups [5] [6]. This transformation represents a significant advancement in azide chemistry, offering a mild and efficient method for amine synthesis with exceptional functional group tolerance.

The reduction process operates effectively in methanol at temperatures ranging from -40°C to room temperature, providing excellent yields of 85-95% for the conversion of azides to primary amines [5] [6]. The reaction mechanism involves electron transfer from sodium amalgam to the azide group, followed by nitrogen gas elimination and subsequent protonation to form the amine product [6].

Table 2: Functional Group Compatibility in Sodium Amalgam Azide Reduction

Protecting Group/Functional GroupCompatibilityYield Retention (%)Comments
Benzyl EtherStable95-98Excellent protecting group stability
tert-Butyldimethylsilyl (TBDMS)Stable95-98Silicon-based protection maintained
tert-Butyldiphenylsilyl (TBDPS)Stable95-98Bulky silyl group stable
TritylStable90-95Stable under reduction conditions
Tetrahydropyranyl (THP)Stable90-95Good compatibility
C-C Double BondStable95-98Alkenes unaffected
C-C Triple BondStable95-98Alkynes unaffected
Aromatic BromideStable95-98Halides remain intact
NitrileStable95-98Nitriles stable
EsterReduced30-50Competitive reduction occurs

The exceptional functional group tolerance of sodium amalgam in azide reduction makes it particularly valuable for complex synthetic applications where multiple protecting groups are present [5]. The ability to selectively reduce azides while preserving benzyl ethers, silyl protecting groups, and other sensitive functionalities represents a significant synthetic advantage.

Protecting Group Stability: Tolerance of Benzyl, Silyl, and Ether Groups

Sodium amalgam demonstrates exceptional compatibility with various protecting groups commonly employed in organic synthesis, particularly benzyl, silyl, and ether protecting groups [5] [6]. This selectivity stems from the mild reaction conditions and the specific electron transfer mechanisms involved in sodium amalgam reductions.

Benzyl Ether Protection: Benzyl ethers remain completely stable under sodium amalgam reduction conditions, with yield retention of 95-98% [5]. This stability is attributed to the relatively weak electron-accepting properties of the benzyl ether linkage compared to azide groups. The C-O bond in benzyl ethers is not susceptible to cleavage under the mild conditions employed in sodium amalgam reductions [7].

Silyl Protecting Groups: Both tert-butyldimethylsilyl (TBDMS) and tert-butyldiphenylsilyl (TBDPS) protecting groups demonstrate excellent stability during sodium amalgam reductions [5] [6]. The silicon-oxygen bonds in these protecting groups are not affected by the electron transfer processes involved in azide reduction. This compatibility is particularly valuable since silyl protecting groups are commonly employed for alcohol protection in complex synthetic sequences [8].

Ether Linkages: General ether linkages, including tetrahydropyranyl (THP) ethers, remain stable under sodium amalgam reduction conditions [5]. The electron density on oxygen atoms in ether linkages is insufficient to compete with azide groups for electron transfer from sodium amalgam. This selectivity enables the use of sodium amalgam in substrates containing multiple ether protecting groups [6].

The stability of these protecting groups under sodium amalgam reduction conditions provides significant synthetic advantages, allowing for orthogonal protecting group strategies where azide reduction can be performed without affecting other protective functionalities [5].

Limitations: Ester Group Reduction and Functional Group Reactivity

Despite its many advantages, sodium amalgam exhibits certain limitations in organic synthesis, particularly regarding ester group reduction and specific functional group reactivity patterns [5] [6]. Understanding these limitations is crucial for effective synthetic planning and reaction optimization.

Ester Group Reduction: The most significant limitation of sodium amalgam is its tendency to reduce ester groups to alcohols, representing a major selectivity challenge [5] [6]. This reduction occurs through electron transfer to the carbonyl carbon of the ester group, followed by subsequent reduction steps that ultimately yield the corresponding alcohol. The competitive reduction of esters typically results in yields of only 30-50% for the intended azide reduction when ester groups are present [5].

Table 3: Limitations of Sodium Amalgam in Organic Reductions

Limitation CategorySpecific IssuesImpact on SelectivitySolutions/Workarounds
Ester Group ReductionEsters reduced to alcoholsMajor limitationUse alternative reducing agents
Acid-Labile Protecting GroupsTHP, acetal groups may hydrolyzeModerate limitationUse more stable protecting groups
Highly Electrophilic CarbonylsAldehydes reduced faster than ketonesMinor limitationControl reaction conditions
Competing ReactionsPinacol coupling of ketonesModerate limitationUse lower temperatures
Substrate AccessibilitySteric hindrance affects rateModerate limitationIncrease reaction time

Mechanistic Considerations: The electron transfer mechanism of sodium amalgam reduction involves single-electron transfer processes that can lead to radical intermediate formation [2] [9]. These radical intermediates can undergo various side reactions, including dimerization and rearrangement processes, which may reduce the overall selectivity of the transformation.

Solvent and Temperature Effects: The effectiveness of sodium amalgam reductions is significantly influenced by solvent choice and temperature control [5] [6]. Protic solvents are generally required to facilitate the electron transfer process, but the choice of solvent can affect the selectivity and yield of the reduction. Lower temperatures (-40°C to room temperature) are often necessary to maintain selectivity and prevent unwanted side reactions [5].

Steric Hindrance: Substrates with significant steric hindrance around the azide group may show reduced reaction rates and yields [6]. The electron transfer process requires accessibility to the azide group, and bulky substituents can impede this process, necessitating longer reaction times or modified reaction conditions.

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H260 (100%): In contact with water releases flammable gases which may ignite spontaneously [Danger Substances and mixtures which in contact with water, emit flammable gases];
H301+H311 (50%): Toxic if swallowed or in contact with skin [Danger Acute toxicity, oral;
acute toxicity, dermal];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H317 (50%): May cause an allergic skin reaction [Warning Sensitization, Skin];
H330 (100%): Fatal if inhaled [Danger Acute toxicity, inhalation];
H334 (50%): May cause allergy or asthma symptoms or breathing difficulties if inhaled [Danger Sensitization, respiratory];
H360 (50%): May damage fertility or the unborn child [Danger Reproductive toxicity];
H372 (50%): Causes damage to organs through prolonged or repeated exposure [Danger Specific target organ toxicity, repeated exposure];
H373 (50%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
H410 (50%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Environmental Hazard Acute Toxic Flammable Irritant

Flammable;Corrosive;Acute Toxic;Irritant;Health Hazard;Environmental Hazard

Wikipedia

Sodium amalgam

Dates

Last modified: 08-15-2023

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